

Gentamicin C1A molecular weight and formula

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Compound of Interest		
Compound Name:	Gentamicin C1A	
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An In-depth Technical Guide to Gentamicin C1a

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the aminoglycoside antibiotic **Gentamicin C1a**, focusing on its core physicochemical properties, analytical methodologies, and mechanism of action. The information is tailored for professionals in the fields of scientific research and drug development.

Core Properties of Gentamicin C1a

Gentamicin C1a is one of the major components of the gentamicin complex, an antibiotic produced by the fermentation of Micromonospora purpurea. It is classified as an aminoglycoside and functions by inhibiting protein synthesis in susceptible bacteria.

Physicochemical Data

The fundamental molecular and physical properties of **Gentamicin C1a** are summarized below.



Property	Value	Citation(s)
Molecular Formula	C19H39N5O7	[1][2][3]
Molecular Weight	449.54 g/mol	[1][2][3]
CAS Number	26098-04-4	[1][2][4]
Appearance	White to light yellow solid; White Amorphous Powder	[2][4]
Melting Point	107.00 °C	
Boiling Point	675.20 °C	

Pharmacokinetic Profile in Beagles

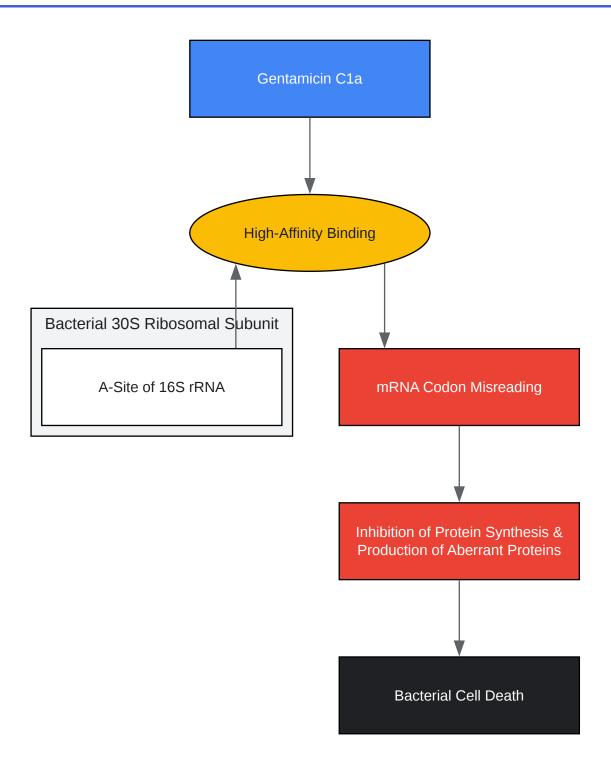
The following table details the pharmacokinetic parameters of **Gentamicin C1a** following a single intravenous bolus dose of 4 mg/kg in beagles.[2][5][6]

Parameter	Symbol	Value	Citation(s)
Mean Residence Time	MRT	84 ± 12 min	[2][5][6]
Half-life	t½	66 ± 12 min	[2][5]
Clearance	CL	$1.81 \pm 0.26 \; \text{ml min}^{-1}$ kg $^{-1}$	[2][5][6]
Volume of Distribution at Steady State	Vss	0.14 ± 0.01 liter kg ⁻¹	[2][5][6]

Mechanism of Action

Gentamicin C1a exerts its bactericidal effect by targeting the bacterial ribosome. Specifically, it binds to the A site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[7][8] This interaction disrupts the fidelity of protein synthesis by causing misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[7] Ultimately, this disruption of essential protein synthesis and the production of aberrant proteins leads to bacterial cell death.





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Mechanism of action for Gentamicin C1a.

Experimental Protocols

This section provides detailed methodologies for the analysis of **Gentamicin C1a** in biological matrices and for the structural elucidation of its interactions.



HPLC Method for Quantification in Plasma and Urine

This protocol is adapted from a validated method for the separate analysis of gentamicin components (C1, C1a, and C2) in biological fluids.[1][4]

Objective: To quantify the concentration of **Gentamicin C1a** in plasma and urine samples.

Principle: Gentamicin is extracted from the biological matrix using solid-phase extraction (SPE), derivatized with 1-fluoro-2,4-dinitrobenzene (FDNB) to allow for UV detection, and then separated and quantified using reversed-phase high-performance liquid chromatography (HPLC).

Methodology:

- Sample Preparation & Solid-Phase Extraction (SPE):
 - Plasma samples are collected in heparin-containing tubes and centrifuged to separate the plasma.
 - Gentamicins are extracted from the plasma or urine using a polymer-phase SPE cartridge.
 The extraction is facilitated by the use of a Tris buffer.[1]

Derivatization:

- The derivatization is performed directly in the SPE cartridge.
- A reagent containing FDNB is added to the cartridge, reacting with the amino groups of gentamicin to form 2,4-dinitrophenyl (DNP) derivatives.[1]
- The derivatized gentamicin is then eluted from the cartridge with acetonitrile.[1]

HPLC Analysis:

- Instrumentation: An HPLC system equipped with a UV-visible detector, autosampler, and column oven is used.[1]
- Column: Symmetry™ C18 reversed-phase column (100 × 4.6 mm; 3.5 µm bead size).[1]







Mobile Phase: A mixture of 680 mL/L acetonitrile and 320 mL/L Tris buffer (8.3 mmol/L, pH 7.0).[1]

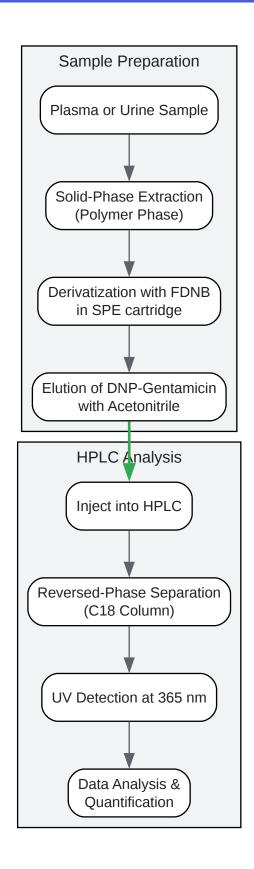
• Flow Rate: 1.2 mL/min.[1]

• Column Temperature: 25 °C.[1]

Detection: The eluent is monitored at a wavelength of 365 nm.[1]

Quantification: The detector response is linear, with a limit of quantification for **Gentamicin** C1a established at 0.1 mg/L. Recovery from plasma is approximately 72% and from urine is 98%.[1][4]





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Workflow for HPLC analysis of **Gentamicin C1a**.



Structural Analysis of Gentamicin C1a-RNA Complex by NMR

The high-resolution three-dimensional structure of **Gentamicin C1a** in complex with a model RNA oligonucleotide mimicking the ribosomal A site has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9]

Objective: To elucidate the specific molecular interactions between **Gentamicin C1a** and its ribosomal RNA target.

General Methodology:

- Sample Preparation: A 27-nucleotide RNA oligomer that mimics the bacterial ribosomal A site is synthesized and purified. A 1:1 complex is formed by titrating the RNA sample (e.g., 3 mM concentration) with **Gentamicin C1a**.[7]
- NMR Spectroscopy: A suite of multidimensional NMR experiments is performed to assign the proton resonances of both the RNA and the bound **Gentamicin C1a**.
- Data Collection: Inter-proton distance restraints are derived from Nuclear Overhauser Effect (NOE) experiments. These NOEs provide crucial information about which atoms are close to each other in 3D space.
- Structure Calculation: The experimental distance and dihedral angle restraints are used as inputs for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
- Structural Analysis: The final, refined structure reveals that **Gentamicin C1a** binds in the major groove of the RNA A site. The analysis identifies specific hydrogen bonds and electrostatic interactions between the different rings of the antibiotic and conserved base pairs of the rRNA, providing a structural basis for its mechanism of action.[7][9]

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